molecular formula C23H27N5O4 B14986628 N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B14986628
M. Wt: 437.5 g/mol
InChI Key: QPNFWRLGZQNUQO-UHFFFAOYSA-N
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Description

N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE is a complex organic compound that features a piperidine moiety, a benzodiazole ring, and a nitrophenoxy group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the piperidine moiety.

Scientific Research Applications

N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine moieties, such as piperine and evodiamine, exhibit various biological activities.

    Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share structural similarities and are used in medicinal chemistry.

Uniqueness

N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-ethyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C23H27N5O4/c1-2-27-21-11-6-17(14-20(21)25-22(27)15-26-12-4-3-5-13-26)24-23(29)16-32-19-9-7-18(8-10-19)28(30)31/h6-11,14H,2-5,12-13,15-16H2,1H3,(H,24,29)

InChI Key

QPNFWRLGZQNUQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCCCC4

Origin of Product

United States

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